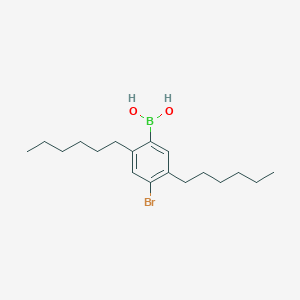
tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate: is an organic compound with the molecular formula C22H30O4S. It is a derivative of benzoic acid and contains a tert-butyl ester group and a tosyloxy (p-toluenesulfonate) group. This compound is often used in organic synthesis due to its reactivity and functional group compatibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate typically involves the esterification of 4-(5-hydroxypentyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The hydroxyl group is then converted to a tosyloxy group using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate moiety can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions:
Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols, alkoxides)
Reduction: Lithium aluminum hydride (LiAlH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products:
- Substituted benzoates
- Alcohol derivatives
- Benzoic acid derivatives
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with biological activity.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: In the industrial sector, it is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate involves the reactivity of its functional groups. The tosyloxy group is a good leaving group, making the compound reactive towards nucleophilic substitution. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the presence of catalysts or specific reaction conditions.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(5-hydroxypentyl)benzoate: Lacks the tosyloxy group, making it less reactive in substitution reactions.
tert-Butyl 4-(5-bromopentyl)benzoate: Contains a bromine atom instead of a tosyloxy group, leading to different reactivity and applications.
tert-Butyl 4-(5-chloropentyl)benzoate: Similar to the bromine derivative but with chlorine, affecting its reactivity and use in synthesis.
Uniqueness: tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate is unique due to the presence of the tosyloxy group, which is a versatile leaving group in organic synthesis. This makes it particularly useful in the preparation of a wide range of derivatives through nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C23H30O5S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
tert-butyl 4-[5-(4-methylphenyl)sulfonyloxypentyl]benzoate |
InChI |
InChI=1S/C23H30O5S/c1-18-9-15-21(16-10-18)29(25,26)27-17-7-5-6-8-19-11-13-20(14-12-19)22(24)28-23(2,3)4/h9-16H,5-8,17H2,1-4H3 |
Clé InChI |
KYMDQSYQIMWLHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2=CC=C(C=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B13359253.png)

![6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359264.png)


![6-(2,3-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359285.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359293.png)
![5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13359301.png)


![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13359327.png)
![3-{6-[(4-Chloro-3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359328.png)

![6-(2-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359345.png)
